Quinidine Gluconate is the gluconate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine gluconate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine gluconate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the maximal rate of phase 0 depolarization and prolonging the refractory period. Quinidine gluconate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
See also: Quinidine (has active moiety).
Quinidine gluconate
CAS No.: 7054-25-3
Cat. No.: VC21222111
Molecular Formula: C26H36N2O9
Molecular Weight: 520.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7054-25-3 |
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Molecular Formula | C26H36N2O9 |
Molecular Weight | 520.6 g/mol |
IUPAC Name | (S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
Standard InChI | InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
Standard InChI Key | XHKUDCCTVQUHJQ-OSPZJNBRSA-N |
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Chemical Structure and Composition
Quinidine gluconate is the gluconate salt of quinidine, a Class Ia antiarrhythmic agent and antimalarial schizonticide. Chemically, it is identified as cinchonan-9-ol, 6'-methoxy-, (9S)-, mono-D-gluconate . Quinidine itself is the d-isomer of quinine with a molecular weight of 324.43 .
The compound has an empirical formula of C₂₀H₂₄N₂O₂ - C₆H₁₂O₇ and a molecular weight of 520.58 . Importantly, quinidine gluconate contains 62.3% of the anhydrous quinidine alkaloid, which is notably different from quinidine sulfate that contains 82.86% of the base compound . This difference in quinidine base content is clinically significant and must be considered when prescribing these different salt forms.
Each standard extended-release tablet contains 324 mg of quinidine gluconate, which corresponds to 202 mg of quinidine base . The extended-release formulation typically includes inactive ingredients such as corn starch, hydroxypropyl methylcellulose, magnesium stearate, microcrystalline cellulose, povidone, silicon dioxide, and sodium alginate to create the matrix that enables the controlled release of the active compound .
Pharmacological Properties and Mechanism of Action
Primary Mechanism
Quinidine gluconate functions primarily as a Class Ia antiarrhythmic agent. Its mechanism of action involves blocking sodium channels (SCNA), which affects the phase zero of rapid depolarization of the cardiac action potential . This sodium channel blockade decreases the rate of rise of the action potential, thereby reducing conduction velocity in cardiac tissue.
Additionally, quinidine reduces various potassium currents including:
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Repolarizing K⁺ currents (IKr, IKs)
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Inward rectifier potassium current (IK1)
The drug also affects the L-type calcium current (ICa) and the late inward sodium current (INa) . These combined effects lead to prolongation of the action potential duration and the effective refractory period in cardiac tissues.
Pharmacokinetic Profile
Absorption and Bioavailability
Quinidine gluconate demonstrates distinctive absorption characteristics:
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Relative bioavailability: 1.03 compared to quinidine sulfate solution
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Food effect: When taken with food, absorption increases in both rate (27%) and extent (17%)
The extended-release formulation of quinidine gluconate is designed to provide more consistent blood levels with smaller fluctuations between maximum and minimum concentrations compared to the sulfate salt when administered every 6 or 8 hours .
Distribution
Quinidine's distribution in the body shows significant variability based on patient characteristics:
Protein Binding
At concentrations of 2-5 mg/L (6.5-16.2 μmol/L), quinidine demonstrates significant protein binding:
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In adults and older children: 80-88% bound to plasma proteins (mainly α1-acid glycoprotein and albumin)
Clinical Applications
Primary Indications
Quinidine gluconate is primarily indicated for several cardiac arrhythmias:
Historical Context
Quinidine gluconate has a long history of clinical use, having been first approved in the United States in July 1950 . This extended period of clinical application provides substantial evidence for its efficacy and safety profile when used appropriately.
Dosage and Administration
Dose Modifications
Dose reductions are necessary under the following conditions:
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QTc interval widens to 130% of its pre-treatment duration and is longer than 500 ms
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Patient develops significant tachycardia, symptomatic bradycardia, or hypotension
Drug Interactions
Quinidine gluconate is associated with several significant drug interactions:
Interaction with Digoxin
Quinidine significantly affects digoxin pharmacokinetics:
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Slows elimination of digoxin and reduces digoxin's apparent volume of distribution
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Can double serum digoxin levels
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Usually requires reduction in digoxin doses when co-administered
Similar effects occur with digitoxin, though the magnitude appears smaller .
Interaction with Atogepant
Recent research has investigated the interaction between quinidine gluconate and atogepant, a calcitonin gene-related peptide receptor antagonist used for migraine prevention:
The increased atogepant exposure could be attributed to inhibition of CYP2D6 (a minor contributor to atogepant clearance) as well as inhibition of P-glycoprotein (P-gp) .
Comparative Bioavailability Studies
Comparison with Quinidine Sulfate
Studies comparing quinidine gluconate with quinidine sulfate have revealed important differences:
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Quinidine sulfate is more rapidly absorbed and provides significantly greater peak concentrations at 1 hour after administration
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Quinidine gluconate reaches peak levels approximately 5 hours after administration
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When adjusted for the actual amount of quinidine contained in each tablet, there was no significant difference in the total amount of quinidine bioavailable
Due to these differences in absorption profiles, a combination of both dosage forms may be utilized when providing a loading dose .
Bioequivalence Studies
A bioequivalence study comparing a proposed generic quinidine gluconate 324 mg extended-release formulation with a marketed product demonstrated bioequivalence according to FDA guidelines:
Parameter | 90% Confidence Interval (Test/Reference) |
---|---|
Cmax | 80.78% to 109.07% |
AUC0-t | 86.04% to 104.24% |
AUC0-∞ | 86.25% to 104.71% |
These values fall within the accepted bioequivalence limits of 80.00-125.00% .
Research Developments and Future Directions
Quinidine gluconate continues to be studied in various contexts, particularly in understanding its interactions with newer medications:
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Recent investigations have explored its role as a P-glycoprotein (P-gp) and CYP2D6 inhibitor in drug-drug interaction studies
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Its well-established pharmacological profile makes it useful as a reference compound in studies of cardiac ion channel blockers
Despite being an older medication with established uses, ongoing research continues to refine our understanding of quinidine gluconate's pharmacological properties and potential applications.
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